molecular formula C13H11N3OS B13886783 6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine CAS No. 1244041-72-2

6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine

Cat. No.: B13886783
CAS No.: 1244041-72-2
M. Wt: 257.31 g/mol
InChI Key: UZEVZZYLLIUJIR-UHFFFAOYSA-N
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Description

6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features both a benzothiazole and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine typically involves the formation of the benzothiazole ring followed by the introduction of the methoxypyridine group. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core. The methoxypyridine group can then be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The methoxypyridine and benzothiazole rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The compound can also interact with cellular signaling pathways, leading to changes in gene expression and protein activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine is unique due to the combination of the benzothiazole and methoxypyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials.

Properties

CAS No.

1244041-72-2

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

6-(2-methoxypyridin-3-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H11N3OS/c1-17-12-9(3-2-6-15-12)8-4-5-10-11(7-8)18-13(14)16-10/h2-7H,1H3,(H2,14,16)

InChI Key

UZEVZZYLLIUJIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

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